METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE
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Overview
Description
METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 1,2,3-benzothiadiazole with methyl 4-aminobenzoate. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the application.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog with similar chemical properties.
Methyl 4-aminobenzoate: Shares the benzoate moiety but lacks the benzothiadiazole group.
Uniqueness
METHYL 4-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is unique due to the combination of the benzothiadiazole and benzoate moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)9-2-5-11(6-3-9)16-14(19)10-4-7-12-13(8-10)22-18-17-12/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMMTFDKOHMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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